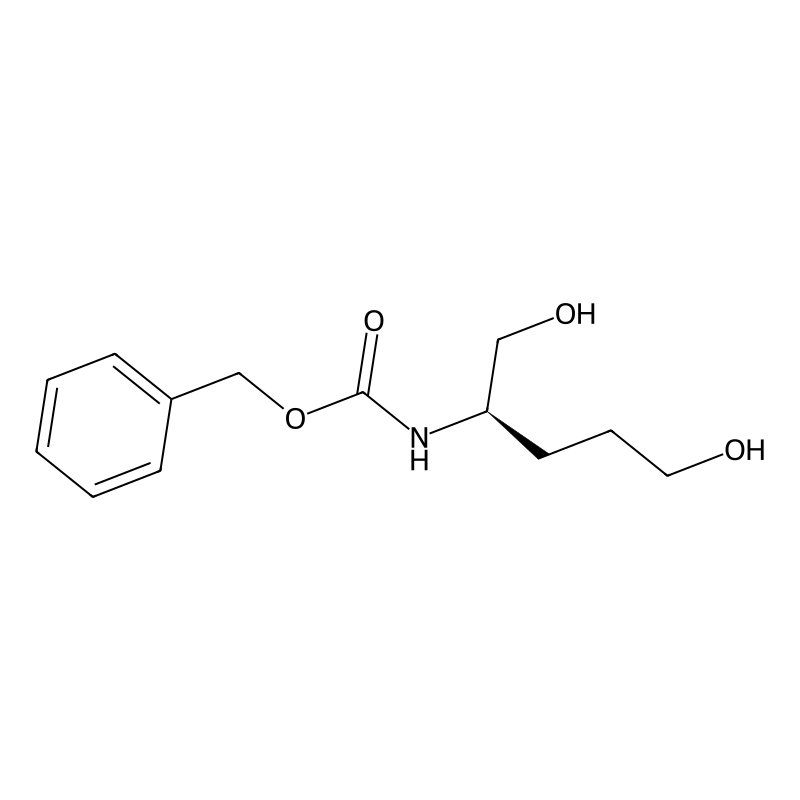

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Carbamate group: Carbamates are a class of organic compounds with diverse applications in science, including medicine and agriculture. Some carbamates act as pesticides, while others have medicinal uses [Source: National Institutes of Health (.gov) on Carbamates - ].

- Benzyl group: The presence of a benzyl group can influence a molecule's stability and interaction with other molecules. Benzyl groups are commonly used in organic chemistry and medicinal chemistry [Source: Royal Society of Chemistry on Benzyl group - ].

- 1,5-diol: Molecules with two hydroxyl groups (diols) can participate in hydrogen bonding, which is crucial for biological processes and drug design [Source: National Institutes of Health (.gov) on Hydrogen bonding - ].

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral compound characterized by its unique structure, which includes a benzyl group and a dihydroxypentan-2-yl moiety. Its molecular formula is C13H19NO4, and it has a molecular weight of approximately 253.29 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a chiral auxiliary in organic synthesis. The presence of hydroxyl groups contributes to its reactivity and solubility in various solvents, making it suitable for diverse

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The carbamate moiety can undergo nucleophilic substitution reactions, making it useful in synthesizing other derivatives.

- Reduction Reactions: The compound may be reduced to yield corresponding alcohols or amines, depending on the reaction conditions.

These reactions highlight its versatility as a building block in organic synthesis .

The biological activity of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate has been explored in various studies. It exhibits potential antibacterial properties and may influence metabolic pathways due to its structural similarities with natural compounds. Additionally, the chiral nature of this compound allows for selective interactions with biological targets, which is crucial in drug design and development. Preliminary studies suggest that it may also possess anti-inflammatory effects, although further research is needed to fully elucidate its mechanisms of action .

Several methods have been developed for synthesizing (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate:

- Chiral Auxiliary Method: Utilizing chiral auxiliaries in asymmetric synthesis can lead to the formation of the desired enantiomer.

- Enzymatic Synthesis: Enzymes can be employed to catalyze the formation of the compound from simpler precursors, providing high selectivity for the desired chirality.

- Conventional Organic Synthesis: This involves multi-step synthesis starting from readily available precursors, employing standard organic reactions such as alkylation and carbamate formation.

Each method offers distinct advantages concerning yield, purity, and scalability .

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate has several applications:

- Chiral Building Block: It serves as a precursor for synthesizing other chiral compounds used in pharmaceuticals.

- Medicinal Chemistry: Its potential biological activities make it a candidate for drug development targeting various diseases.

- Research Tool: The compound can be used in biochemical research to study enzyme interactions and metabolic pathways.

These applications underscore its significance in both industrial and academic settings .

Interaction studies involving (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate have focused on its binding affinity to various biological targets. Research indicates that the compound may interact with specific enzymes or receptors due to its structural features. These interactions can influence metabolic processes or therapeutic outcomes when used in drug formulations. Further investigation into these interactions is essential for understanding its full pharmacological profile .

Several compounds share structural similarities with (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl carbamate | Benzyl group with carbamate | Simple structure; widely studied |

| 1-Hydroxybenzyl carbamate | Hydroxyl group on benzene | Increased polarity; altered solubility |

| (S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate | Different stereochemistry | Potentially different biological activity |

| 4-Aminobenzyl carbamate | Amino group instead of hydroxyl | Enhanced reactivity; different applications |

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate stands out due to its unique combination of functional groups and chirality, which may confer distinct biological properties compared to these similar compounds .